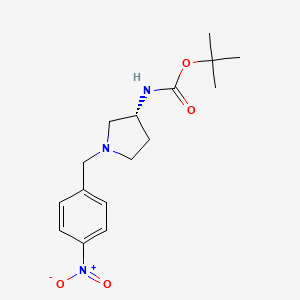
(R)-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate, also known as NBMPR, is a compound that has been extensively studied in the field of pharmacology due to its ability to inhibit the uptake of nucleosides by cells.
Wissenschaftliche Forschungsanwendungen
Synthesis and Process Development : A practical and scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was developed. This synthesis is significant for the manufacture of a lymphocyte function-associated antigen 1 inhibitor. The process involves a one-pot, two-step telescoped sequence starting from readily available materials (Li et al., 2012).
Anti-inflammatory Activities : Another related compound, 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, was synthesized and evaluated for anti-inflammatory and analgesic activities. Some derivatives displayed dual inhibitory activity on prostaglandin and leukotriene synthesis, showing potential as anti-inflammatory agents (Ikuta et al., 1987).
Catalytic Applications : Dirhodium(II) complexes derived from 2-(sulfonylimino)pyrrolidines, including compounds related to (R)-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate, have been developed for catalytic benzylic oxidation. These complexes demonstrate good performance in oxidizing various benzylic derivatives (Wusiman et al., 2012).
Transition-Metal-Free Synthesis : The transition-metal-free synthesis of 3-(1-pyrrolidinyl)quinolines and 3-(1-pyrrolidinyl)quinoline 1-oxides from related substrates has been reported. This methodology is the first to construct a quinoline ring from a substrate bearing a pyrrolidinyl ring, indicating potential applications in organic synthesis (Bujok et al., 2017).
Stability and Kinetics Studies : Nitroxides derived from pyrrolidines, closely related to the compound , have been studied for their thermal stability and resistance to reduction. This research is relevant for applications in biophysics, structural biology, and biomedical research (Zhurko et al., 2020).
Hydrogen Bond Studies : The crystal structure and hydrogen bonding patterns of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate have been investigated, providing insights into molecular interactions that could influence the design of new compounds (Baillargeon et al., 2014).
Antibacterial Agents : The development of VRC3375, a peptide deformylase inhibitor with potential antibacterial properties, involved compounds similar to this compound. This research demonstrates the potential application in developing new antibacterial drugs (Chen et al., 2004).
Wirkmechanismus
Target of Action
Similar compounds have been known to target dipeptidyl peptidase iv (dpp-iv), a member of a family of serine peptidases .
Mode of Action
Dpp-iv inhibitors, which this compound may be, function as indirect stimulators of insulin secretion . They achieve this by stabilizing the incretin hormones glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide .
Biochemical Pathways
Dpp-iv inhibitors, which this compound may be, primarily affect the pathway of glucose-dependent insulin secretion .
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R)-1-[(4-nitrophenyl)methyl]pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)17-13-8-9-18(11-13)10-12-4-6-14(7-5-12)19(21)22/h4-7,13H,8-11H2,1-3H3,(H,17,20)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXHVDOVHFUPKJ-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B2566999.png)
![2-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-ylthio]-N-phenylacetamide](/img/structure/B2567000.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2567003.png)
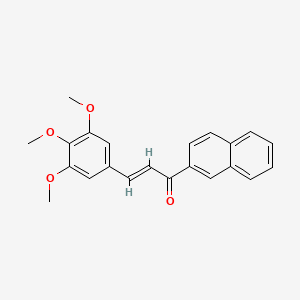
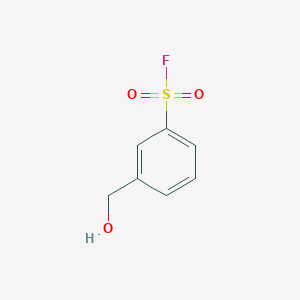
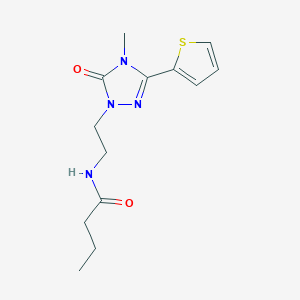
![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2567008.png)
![2-Chloro-1-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2567011.png)
![4-[2-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2567016.png)
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2567017.png)

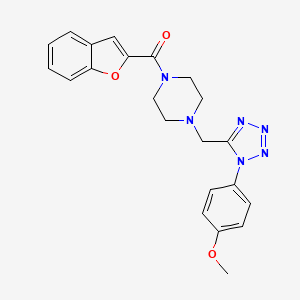
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2567020.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]pent-4-enamide](/img/structure/B2567022.png)